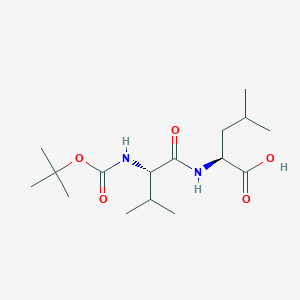

Boc-Val-Leu

Description

Structure

3D Structure

Properties

CAS No. |

27506-15-6 |

|---|---|

Molecular Formula |

C16H30N2O5 |

Molecular Weight |

330.42 g/mol |

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C16H30N2O5/c1-9(2)8-11(14(20)21)17-13(19)12(10(3)4)18-15(22)23-16(5,6)7/h9-12H,8H2,1-7H3,(H,17,19)(H,18,22)(H,20,21)/t11-,12-/m0/s1 |

InChI Key |

PUUABEGDHGDROR-RYUDHWBXSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Boc-Val-Leu-OH chemical structure and properties

This guide provides an in-depth technical analysis of Boc-Val-Leu-OH , a critical dipeptide intermediate in the synthesis of protease inhibitors.[1]

Structure, Synthesis, and Application in Protease Inhibitor Design[1]

Executive Summary

Boc-Val-Leu-OH (

Unlike commodity amino acids, Boc-Val-Leu-OH is typically synthesized in situ or as a custom intermediate to ensure stereochemical integrity before coupling with electrophilic "warheads" (e.g., aldehydes, boronates, vinyl sulfones).[1] Its physicochemical properties are defined by the hydrophobic side chains of Valine (P2 position) and Leucine (P1 position), which govern enzyme specificity.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

Structural Specifications

The molecule consists of L-Valine and L-Leucine coupled via an amide bond, with the N-terminus protected by a tert-butyloxycarbonyl (Boc) group and a free C-terminal carboxylic acid.[1]

| Property | Specification |

| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylbutanoyl]amino]-4-methylpentanoic acid |

| Common Name | Boc-Val-Leu-OH |

| Molecular Formula | |

| Molecular Weight | 330.42 g/mol |

| Stereochemistry | L, L (S, S) |

| Melting Point | 82 – 86 °C (Crystalline Solid) [1] |

| Solubility | Soluble in DMF, DMSO, DCM, MeOH; Insoluble in Water |

| Appearance | White to off-white crystalline powder |

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of the molecule.[2]

Synthesis & Characterization Protocols

Synthesis Rationale

Direct coupling of Boc-Val-OH and H-Leu-OR (followed by saponification) is possible, but the Hydroxysuccinimide (OSu) Ester Method is preferred for high purity and retention of chirality.[1] This method avoids the use of strong bases during coupling that could lead to racemization at the sensitive Valine

Optimized Synthesis Protocol

Objective: Synthesis of Boc-Val-Leu-OH on a 10 mmol scale.

Reagents:

-

Boc-L-Val-OSu (N-hydroxysuccinimide ester)[1]

-

L-Leucine (free acid)[1]

-

Sodium Bicarbonate (

) -

Solvents: DMF, Water, Ethyl Acetate (EtOAc), Citric Acid.

Step-by-Step Methodology:

-

Preparation of Nucleophile: Dissolve L-Leucine (1.31 g, 10 mmol) and

(1.68 g, 20 mmol) in water (20 mL). Stir until a clear solution is obtained (formation of Leucine sodium salt). -

Coupling Reaction: Dissolve Boc-L-Val-OSu (3.14 g, 10 mmol) in DMF (20 mL). Add this solution dropwise to the aqueous Leucine solution.

-

Reaction Conditions: Stir the mixture vigorously at Room Temperature (RT) for 16–24 hours. The pH should be maintained >8 (add more

if necessary). -

Work-up:

-

Concentrate the mixture under reduced pressure to remove DMF.

-

Dilute residue with water (50 mL) and wash with

(2 x 20 mL) to remove unreacted active ester. -

Acidification (Critical Step): Cool the aqueous phase to 0°C and acidify to pH 2–3 using 1M Citric Acid or

. Note: Avoid strong mineral acids (HCl) to prevent Boc cleavage. -

Extract the product into EtOAc (3 x 50 mL).

-

-

Purification: Wash the combined organic layers with brine, dry over anhydrous

, and evaporate to dryness. -

Crystallization: Recrystallize from EtOAc/Hexane to yield Boc-Val-Leu-OH as a white solid.

Characterization Criteria

-

NMR (DMSO-

-

TLC:

~ 0.4–0.5 (Chloroform/Methanol/Acetic Acid, 90:8:2). Stain with Ninhydrin (after Boc removal) or Bromocresol Green.

Applications in Drug Discovery[9][10][11]

Boc-Val-Leu-OH is the immediate precursor for "warhead" attachment in the synthesis of cysteine protease inhibitors.[1] The Val-Leu motif is privileged for binding to the S2 and S1 pockets of Calpain and the Proteasome.

Mechanism of Inhibition Design

The dipeptide provides the recognition element. The C-terminal acid is converted into an electrophile that reacts with the active site cysteine (Cys115 in Calpain, N-terminal Thr in Proteasome).[1]

Common Transformations:

-

Aldehydes (e.g., MG-115 analogs): Boc-Val-Leu-OH

Boc-Val-Leu-H. Reversible covalent inhibition.[1] -

Vinyl Sulfones: Boc-Val-Leu-OH

Boc-Val-Leu-VS.[1] Irreversible alkylation.[1] -

Boronates: Boc-Val-Leu-OH

Boc-Val-Leu-B(OH)

Pathway: From Intermediate to Inhibitor

The following workflow illustrates how Boc-Val-Leu-OH is converted into a functional Calpain inhibitor (e.g., SJA6017 analog).

[1]

Structural Analysis & Conformational Insights

Research by DiMaio and Drouin [2] highlights the conformational preferences of Boc-Val-Leu-OH.[1][3]

-

Solid State: The molecule adopts a specific conformation stabilized by intermolecular hydrogen bonding, critical for its solubility profile.

-

Solution State: In DMSO, the backbone exhibits flexibility, but the bulky side chains (Isopropyl and Isobutyl) restrict rotation, pre-organizing the peptide for enzyme binding. This "pre-organization" explains the high potency of Val-Leu based inhibitors compared to Gly-Leu or Ala-Leu analogs.[1]

Handling and Storage

-

Storage: Store at -20°C. Keep desiccated. The Boc group is stable to base but sensitive to strong acids and heat.

-

Stability: Stable for >2 years in powder form.[1] Solutions in DMF/DMSO should be prepared fresh or stored at -80°C for no more than 1 month.[1]

-

Safety: Standard PPE (gloves, goggles). Avoid inhalation of dust.[1]

References

-

Abell, A. D., Jones, M. A., & Neffe, A. T. (2002). Design, synthesis and testing of calpain inhibitors for the treatment of cataract. University of Canterbury.[1] Link

-

DiMaio, J., & Drouin, M. (1994).[3] Insertion of the methylene-oxy surrogate of the amide bond into Boc-Val-Leu-OH: X-ray crystal structure, solution conformation and molecular modelling study. Journal of the Chemical Society, Perkin Transactions 2, (7), 1461-1466. Link

-

Gütschow, M. (2002). GPI anchor transamidase of Trypanosoma brucei: in vitro assay and inhibitor synthesis. Journal of Cell Science. Link

-

BenchChem. (2025). Application of Boc-L-Valine in Pharmaceutical Intermediates. Link

Sources

Technical Deep Dive: Boc-Val-Leu as a Scaffold in Protease Inhibitor Design and Synthesis

[1][2]

Executive Summary

Boc-Val-Leu (N-tert-butoxycarbonyl-L-valyl-L-leucine) is a critical dipeptide intermediate in medicinal chemistry, serving as the hydrophobic core for a class of potent cysteine protease inhibitors and fluorogenic substrates.[1][2][3][4] Its structural motif—pairing the branched-chain amino acids Valine and Leucine—is privileged for targeting the S2 and S3 subsites of intracellular proteases, most notably Calpains (calcium-dependent cysteine proteases) and Cathepsins .[3][4]

This guide details the synthetic utility of Boc-Val-Leu, its transformation into bioactive pharmacophores (aldehydes, methylcoumarins), and its specific application in the synthesis of the clinical candidate SJA6017 .[4]

Synthetic Utility & Peptide Assembly[4][5][6][7]

The Boc (tert-butoxycarbonyl) group is acid-labile, orthogonal to base-labile groups (like Fmoc) and hydrogenation-labile groups (like Cbz/Z).[1][2][4] This makes Boc-Val-Leu an ideal building block for both solution-phase and solid-phase peptide synthesis (SPPS).[1][2][3][4]

Chemical Properties & Stability[1][2][4]

-

Molecular Formula:

[1][2][4] -

Solubility: Soluble in DCM, DMF, DMSO; sparingly soluble in water.[3][4]

-

Lability: The Boc group is removed by anhydrous acids (TFA/DCM or 4N HCl/Dioxane), releasing isobutylene and

.[3][4]

Solution Phase Assembly (Mixed Anhydride Method)

The most efficient route to Boc-Val-Leu-OH or its activated esters avoids racemization by using the Mixed Anhydride Method .[1][2][3]

Reaction Logic:

-

Activation: Boc-Val-OH is activated with Isobutyl Chloroformate (IBCF) and N-Methylmorpholine (NMM) at -15°C.[1][2][3][4] This forms a mixed anhydride intermediate.[3][4][5][6]

-

Coupling: L-Leucine methyl ester (HCl salt) is added.[1][2][3][4] The nucleophilic amine attacks the anhydride carbonyl, forming the peptide bond.[3]

-

Hydrolysis (Optional): If the free acid is required, the methyl ester is saponified with LiOH.

Precursor to Bioactive Pharmacophores

Boc-Val-Leu is rarely the final drug; it is the scaffold upon which "warheads" are attached.[1][3]

The Aldehyde Warhead (Calpain Inhibitors)

The conversion of the C-terminal carboxylate to an aldehyde (-CHO) creates a transition-state analog.[1][2] The aldehyde carbon undergoes nucleophilic attack by the active site cysteine thiolate (

-

Key Compound: Calpain Inhibitor III (Boc-Val-Leu-CHO).[1][2][3][4]

-

Advanced Derivative: SJA6017 (N-(4-fluorophenylsulfonyl)-Val-Leu-H).[1][2][3][4][7] Here, the Boc group is removed and replaced with a sulfonyl cap to optimize P3 interactions, while the Val-Leu core remains the primary recognition element.[3]

Fluorogenic Probes (Enzyme Profiling)

Boc-Val-Leu is coupled to 7-amino-4-methylcoumarin (AMC) or p-nitroaniline (pNA) to create substrates for kinetic profiling.[1][2][4]

Mechanistic Biochemistry: The S2-S3 Pocket

The efficacy of Boc-Val-Leu derivatives stems from the precise fit of the Val-Leu motif into the enzyme's binding pockets.[3]

Binding Mode Diagram

The following diagram illustrates how the Val-Leu motif aligns within the active site of Calpain-1 (

Caption: Schematic representation of Boc-Val-Leu-CHO binding to the Calpain active site. The P2 Valine residue provides critical specificity for the hydrophobic S2 pocket.

Experimental Protocols

Protocol A: Synthesis of Boc-Val-Leu-H (Aldehyde)

Objective: Convert Boc-Val-Leu-OH to the aldehyde inhibitor via the Weinreb Amide intermediate.[1][2][3]

Reagents:

Step-by-Step Methodology:

-

Weinreb Amide Formation:

-

Reduction to Aldehyde:

Protocol B: Synthesis of Fluorogenic Substrate (Boc-Val-Leu-AMC)

Objective: Couple the dipeptide to the low-nucleophilicity amine 7-amino-4-methylcoumarin.[1][2][3]

Reagents:

Methodology (Mixed Anhydride):

-

Dissolve Boc-Val-Leu-OH (10 mmol) in anhydrous THF (50 mL) and NMM (10 mmol).

-

Cool to -15°C (Salt/Ice bath).

-

Add IBCF (10 mmol) dropwise. Stir for 15 mins to form the mixed anhydride.

-

Add a solution of AMC (10 mmol) in DMF (10 mL) dropwise.

-

Allow to warm to room temperature overnight.

-

Evaporate THF. Dilute with EtOAc, wash with citric acid (5%) and bicarbonate.[3][4]

Analytical Data Summary

| Compound | Application | Target Enzyme | Reference | |

| Boc-Val-Leu-CHO | Inhibitor | ~100 nM ( | Calpain-1 | [1] |

| SJA6017 | Inhibitor | 78 nM ( | m-Calpain | [2] |

| Boc-Val-Leu-Lys-AMC | Substrate | 0.10 mM ( | Kallikrein-8 | [3] |

| Boc-Val-Leu-Lys-AMC | Substrate | N/A | Tpr Peptidase | [4] |

Synthesis Workflow Visualization

Caption: Divergent synthesis of inhibitors (Pathway A) and substrates (Pathway B) from the common Boc-Val-Leu-OH scaffold.

References

-

Inoue, J., et al. (2003).[3][4][12] "Structure-activity relationship study and drug profile of N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal (SJA6017) as a potent calpain inhibitor." Journal of Medicinal Chemistry, 46(5), 868-871.[2][3][4] Link[1][2][4]

-

Kupina, N. C., et al. (2001).[3][4] "The Novel Calpain Inhibitor SJA6017 Improves Functional Outcome after Delayed Administration in a Mouse Model of Diffuse Brain Injury." Journal of Neurotrauma, 18(11), 1229-1240.[2][3][4] Link

-

Shimizu-Okabe, C., et al. (2001).[1][3][4] "Expression of the serine protease neuropsin in the developing mouse brain." European Journal of Neuroscience, 14(12), 2005-2016.[2][3][4] Link[1][2][4]

-

Stoyanov, J. V., et al. (2012).[3][4] "Calcium Regulates the Activity and Structural Stability of Tpr, a Bacterial Calpain-like Peptidase."[3][4] Journal of Biological Chemistry, 287, 28087-28095.[3][4] Link

-

Fehrentz, J. A., & Castro, B. (1983).[3][4] "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983(8), 676-678.[1][2][3][4] Link

Sources

- 1. Boc-Val-Pro-Arg-AMC | C31H45N7O7 | CID 21120493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-Leu-Ser-Thr-Arg-7-amido-4-methylcoumarin protein C substrate 73554-93-5 [sigmaaldrich.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. caymanchem.com [caymanchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates [beilstein-journals.org]

- 12. Cell permeable calpain inhibitor SJA6017 provides functional protection to spinal motoneurons exposed to MPP+ - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Boc-Val-Leu fragments in organic solvents

An In-depth Technical Guide to the Solubility of Boc-Val-Leu Fragments in Organic Solvents

Abstract

The solubility of protected peptide fragments is a critical parameter that dictates the feasibility and efficiency of peptide synthesis, purification, and formulation in the realm of drug discovery and development. This guide provides a comprehensive technical overview of the solubility characteristics of the dipeptide fragment N-tert-butoxycarbonyl-L-valyl-L-leucine (Boc-Val-Leu). As a model dipeptide, Boc-Val-Leu presents common challenges encountered in peptide chemistry, namely the aggregation and poor solubility of hydrophobic, β-sheet-forming sequences. This document, intended for researchers, scientists, and drug development professionals, delves into the physicochemical principles governing its solubility, offers detailed experimental protocols for its determination, presents a summary of its solubility in various organic solvents, and discusses strategies for modulating its solubility. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to equip the reader with the expertise to anticipate and overcome solubility challenges associated with similar peptide fragments.

Introduction: The Critical Role of Solubility in Peptide Synthesis and Drug Development

The journey of a therapeutic peptide from a laboratory concept to a clinical candidate is fraught with physicochemical hurdles, with solubility being one of the most fundamental and persistent challenges. The ability to dissolve a peptide fragment in a suitable solvent system is paramount for its homogeneous reaction in solution-phase synthesis, its effective purification via chromatography, and its ultimate formulation into a stable and bioavailable drug product.

The "Solubility Challenge" in Peptide Chemistry

Peptide chains, particularly those rich in hydrophobic amino acids like valine and leucine, have a strong tendency to aggregate through intermolecular hydrogen bonds, forming β-sheet structures that are notoriously difficult to solubilize. This aggregation can lead to sluggish or incomplete reactions, difficult purification, and the generation of intractable materials, ultimately impeding the entire development workflow. The N-terminal Boc protecting group, while essential for stepwise peptide synthesis, adds another layer of complexity by increasing the fragment's hydrophobicity.

Introducing Boc-Val-Leu: A Case Study in Dipeptide Solubility

The dipeptide Boc-Val-Leu serves as an excellent and highly relevant case study. It comprises two bulky, nonpolar amino acid residues (Val and Leu) and is protected by the hydrophobic Boc group. Its structure is representative of peptide segments that are prone to aggregation and present significant solubility issues in many common organic solvents used in peptide synthesis. Understanding the solubility behavior of this simple dipeptide provides a foundational understanding applicable to more complex and longer peptide sequences.

Importance for Researchers, Scientists, and Drug Development Professionals

A thorough understanding of the solubility of peptide intermediates like Boc-Val-Leu is not merely an academic exercise. For the process chemist, it informs the choice of reaction solvent to ensure efficient coupling and deprotection steps. For the purification scientist, it dictates the selection of mobile phases for chromatography to achieve high purity and recovery. For the formulation scientist, it is a critical piece of data for developing a stable and deliverable drug product. This guide, therefore, provides actionable insights for professionals across the drug development pipeline.

Physicochemical Drivers of Boc-Val-Leu Solubility

The solubility of Boc-Val-Leu in a given organic solvent is a result of a delicate balance of intermolecular forces between the solute (Boc-Val-Leu) and the solvent molecules. To understand this, we must first examine the molecular structure of the dipeptide itself.

The Molecular Structure of Boc-Val-Leu

Boc-Val-Leu is an amide, formed from the amino acids valine and leucine, with the N-terminus of valine protected by a tert-butoxycarbonyl (Boc) group.

Caption: 2D structure of Boc-Val-Leu.

The Interplay of Intermolecular Forces

-

Hydrogen Bonding: Boc-Val-Leu has several sites capable of acting as hydrogen bond donors (the N-H of the peptide bond and the C-terminal carboxylic acid) and acceptors (the oxygen atoms of the Boc group, the peptide carbonyl, and the carboxylic acid). In the solid state, these groups form strong intermolecular hydrogen bonds, leading to aggregation. For dissolution to occur, the solvent molecules must effectively compete for these hydrogen bonding sites.

-

Van der Waals Forces: The bulky, nonpolar side chains of valine and leucine, along with the tert-butyl group of the Boc protecting group, contribute significantly to the molecule's size and surface area. These nonpolar regions interact with each other via London dispersion forces, further promoting self-association in polar solvents (hydrophobic effect).

-

Dipole-Dipole Interactions: The amide bond and the carbonyl groups create permanent dipoles within the molecule, which can interact with polar solvent molecules.

The Role of the Boc Protecting Group

The Boc group has a dual influence on solubility. Its bulky tert-butyl group is highly lipophilic, which can enhance solubility in nonpolar organic solvents. However, it also masks the polarity of the N-terminal amine and can sterically hinder solvent access to nearby hydrogen bonding sites, potentially reducing solubility in highly polar, protic solvents.

Solvent Properties and Their Influence

The adage "like dissolves like" is a useful starting point. The solubility of Boc-Val-Leu will be highest in solvents that can effectively disrupt the intermolecular forces holding the peptide molecules together in the solid state and form new, energetically favorable interactions with the solute.

-

Polarity and Dielectric Constant: Solvents with a high dielectric constant can better insulate the charged and polar groups of the peptide from each other, facilitating dissolution.

-

Protic vs. Aprotic Solvents:

-

Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors, making them effective at solvating the peptide backbone.

-

Polar Aprotic Solvents (e.g., dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) are particularly effective. They are strong hydrogen bond acceptors and can disrupt the intermolecular hydrogen bonds of the peptide aggregates, but they do not compete as strongly for the peptide's hydrogen bond donor sites, allowing for good solvation.

-

-

Hydrogen Bond Donor/Acceptor Capacity: The ability of a solvent to accept or donate hydrogen bonds is a primary determinant of its ability to dissolve peptides.

Table 1: Properties of Common Organic Solvents in Peptide Chemistry

| Solvent | Abbreviation | Type | Dielectric Constant (20°C) | Boiling Point (°C) | Key Features |

| Dichloromethane | DCM | Aprotic | 9.1 | 39.6 | Good for dissolving protected amino acids and peptides; volatile. |

| N,N-Dimethylformamide | DMF | Polar Aprotic | 36.7 | 153 | Excellent solvent for peptide synthesis; high boiling point. |

| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | 32.2 | 202 | Similar to DMF but with a higher boiling point; good for difficult sequences. |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | 46.7 | 189 | Highly polar; can dissolve many otherwise insoluble compounds. |

| Acetonitrile | ACN | Polar Aprotic | 37.5 | 81.6 | Common in reversed-phase HPLC; moderate solvent for peptides. |

| Tetrahydrofuran | THF | Aprotic | 7.6 | 66 | A moderately polar ether; can be useful in mixed solvent systems. |

| Methanol | MeOH | Polar Protic | 32.7 | 64.7 | Can act as a hydrogen bond donor and acceptor. |

| 2,2,2-Trifluoroethanol | TFE | Polar Protic | 26.7 | 78 | A structure-disrupting solvent that can break up β-sheets. |

Experimental Determination of Boc-Val-Leu Solubility

Determining the solubility of a peptide fragment is a systematic process. The "shake-flask" method is a widely accepted, equilibrium-based approach that provides reliable quantitative data.

Principle of Solubility Measurement

The principle is straightforward: an excess of the solid compound is agitated in a known volume of the solvent at a constant temperature until equilibrium is reached. At this point, the solution is saturated. The solid is then separated from the solution, and the concentration of the dissolved compound in the supernatant is measured using a suitable analytical technique.

Protocol 1: The "Shake-Flask" Method (Equilibrium Solubility)

This protocol provides a robust method for determining the equilibrium solubility of Boc-Val-Leu.

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology:

-

Preparation: To a series of 2 mL glass vials, add an excess amount of solid Boc-Val-Leu (e.g., 10-20 mg, ensuring that some solid will remain undissolved).

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter (compatible with the organic solvent) to remove any remaining particulates. This step is crucial to avoid artificially high results.

-

Dilution: Accurately dilute a known volume of the filtered supernatant with a suitable solvent (usually the mobile phase for analysis) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated analytical method, such as HPLC-UV, against a standard curve prepared from a stock solution of Boc-Val-Leu of known concentration.

Self-Validating System: The protocol's trustworthiness is enhanced by including controls. A visual confirmation that excess solid remains at the end of the equilibration period is essential. Running duplicates or triplicates for each solvent provides statistical confidence in the results. The use of a validated HPLC method ensures accurate quantification.

High-Throughput Screening (HTS) for Solubility

For rapid screening of multiple solvents or conditions, a miniaturized, higher-throughput approach can be employed using 96-well plates. This method provides semi-quantitative or rank-ordered solubility data.

Caption: HTS Workflow for Solubility Screening.

This method follows the same principle as the shake-flask method but on a smaller scale, with analysis often performed directly in the plate reader or by rapid LC-MS, sacrificing some accuracy for speed and efficiency.

Analytical Techniques for Quantification

-

HPLC-UV: This is the gold standard for accurate solubility determination. Boc-Val-Leu contains a carbonyl chromophore that absorbs UV light (typically around 210-220 nm). A reversed-phase HPLC method can separate the peptide from any potential impurities, and the peak area is used for quantification against a standard curve.

-

NMR Spectroscopy: Quantitative NMR (qNMR) can also be used. A known amount of an internal standard is added to the saturated solution, and the integral of a characteristic Boc-Val-Leu peak is compared to the integral of the standard's peak.

Solubility Profile of Boc-Val-Leu in Common Organic Solvents

Based on the physicochemical principles discussed, we can predict and experimentally verify the solubility of Boc-Val-Leu in various solvents. The following table summarizes expected solubility data, which should be experimentally confirmed using the protocols described above.

Table 2: Expected Solubility of Boc-Val-Leu in Various Organic Solvents at 25 °C

| Solvent | Abbreviation | Expected Solubility Range (mg/mL) | Classification | Rationale |

| N,N-Dimethylformamide | DMF | > 100 | Very Soluble | Excellent H-bond acceptor, effectively disrupts peptide aggregation. |

| N-Methyl-2-pyrrolidone | NMP | > 100 | Very Soluble | Similar to DMF, highly effective at solvating peptide backbones. |

| Dimethyl Sulfoxide | DMSO | > 100 | Very Soluble | Highly polar aprotic solvent, excellent for breaking H-bonds. |

| Dichloromethane | DCM | 20 - 50 | Soluble | Good balance of polarity to interact with the peptide backbone and non-polarity to solvate the side chains and Boc group. |

| Tetrahydrofuran | THF | 10 - 30 | Soluble | Moderately polar ether, can solvate the nonpolar regions well. |

| 2,2,2-Trifluoroethanol | TFE | > 50 | Freely Soluble | Known β-sheet disrupter, promotes helical structures that are more soluble. |

| Methanol | MeOH | 5 - 15 | Sparingly Soluble | Protic nature can compete for H-bonds, but less effective than polar aprotic solvents at disrupting aggregation. |

| Acetonitrile | ACN | < 5 | Slightly Soluble | Polarity is not well-matched for solvating the entire peptide structure effectively. |

| Water | H₂O | < 0.1 | Practically Insoluble | The large nonpolar surface area of the molecule leads to a strong hydrophobic effect and insolubility. |

| Hexanes | - | < 0.1 | Practically Insoluble | A nonpolar solvent that cannot effectively solvate the polar peptide backbone. |

Interpreting the Data: Causality and Practical Implications

The data clearly show that polar aprotic solvents (DMF, NMP, DMSO) are superior for dissolving Boc-Val-Leu. This is a direct consequence of their ability to act as potent hydrogen bond acceptors, breaking the intermolecular hydrogen bonds that hold the peptide molecules in an aggregated state, without having donor protons that would compete with the peptide's own N-H groups. Dichloromethane (DCM) is also a very useful solvent, often used in solid-phase peptide synthesis wash steps and in solution-phase reactions, as it provides a good balance for dissolving both the protected peptide and other organic reagents. The poor solubility in highly nonpolar solvents like hexanes and highly polar protic solvents like water highlights the amphiphilic nature of the molecule and the need for a solvent that can accommodate both its polar backbone and nonpolar appendages.

Strategies for Modulating and Enhancing Solubility

When faced with a poorly soluble peptide fragment, several strategies can be employed.

-

Solvent Mixtures and Co-solvents: Often, a mixture of solvents can achieve what a single solvent cannot. For example, adding a small amount of a highly polar solvent like DMSO or a chaotropic agent like TFE to a solvent like DCM can dramatically increase the solubility of a difficult peptide sequence. A common mixture used in peptide synthesis is "magic mixture" (DMF/DCM/NMP in various ratios).

-

Temperature Effects: For most compounds, solubility increases with temperature. Gently warming the solvent can help dissolve the peptide, although care must be taken to avoid thermal degradation, especially for sensitive sequences or protecting groups.

-

pH Adjustment: While not typically applicable in anhydrous organic synthesis, if an aqueous or alcoholic solvent is used, adjusting the pH can have a profound effect. For a C-terminal free acid like Boc-Val-Leu, adding a non-nucleophilic organic base (e.g., diisopropylethylamine, DIPEA) will deprotonate the carboxylic acid to a carboxylate. The resulting salt will be significantly more polar and often more soluble in polar solvents.

Conclusion: From Data to Application

The solubility of Boc-Val-Leu is not a fixed property but a dynamic interplay between its molecular structure and the properties of the surrounding solvent. This guide has established that polar aprotic solvents like DMF and NMP are the most effective for solubilizing this hydrophobic dipeptide, a finding that is directly attributable to their strong hydrogen-bond-accepting capabilities. The experimental protocols provided offer a reliable framework for generating robust solubility data, which is the cornerstone of rational process development in peptide chemistry. By understanding the "why" behind the solubility data—the interplay of hydrogen bonding, van der Waals forces, and solvent properties—researchers can move beyond trial-and-error and make informed, predictive decisions about solvent selection for synthesis, purification, and formulation, not only for Boc-Val-Leu but for a wide range of challenging peptide sequences.

References

-

Title: "Solvents and Solvent Effects in Organic Chemistry, 4th Edition" Source: Wiley-VCH URL: [Link]

-

Title: "Peptide and Protein Drug Analysis" Source: CRC Press URL: [Link]

-

Title: "Solid-Phase Peptide Synthesis" Source: A Practical Approach, Oxford University Press URL: [Link]

-

Title: "Solubility of Peptides" Source: GenScript Technical Note URL: [Link]

-

Title: "ICH Harmonised Tripartite Guideline Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products" Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

Stability of Boc-protected Val-Leu dipeptides

Technical Assessment: Stability Profile of Boc-Protected Val-Leu Dipeptides

Executive Summary & Molecular Context

Subject: Boc-Val-Leu-OH (N-tert-butoxycarbonyl-L-valyl-L-leucine) and its ester derivatives.

Molecular Weight: ~330.42 g/mol (Free Acid).

Core Characteristics: Hydrophobic, sterically hindered (Valine

The stability of Boc-Val-Leu is a critical parameter in peptide therapeutics and solid-phase peptide synthesis (SPPS). While the tert-butyloxycarbonyl (Boc) group provides robust protection against nucleophilic attack and basic conditions, the specific combination of Valine (Val) and Leucine (Leu) introduces unique physicochemical vulnerabilities. Specifically, the steric bulk of the Valine side chain (

This guide details the stability boundaries of Boc-Val-Leu, separating intrinsic chemical stability from synthetic process stability.

Chemical Stability Profile

Acidolytic Cleavage (The Primary Instability)

The Boc group is designed to be acid-labile. Stability is binary:

-

Stable: In basic (pH > 9) and neutral aqueous buffers, and most organic solvents (DMF, DCM, MeOH).

-

Unstable: In protic acids (TFA, HCl, HBr) and Lewis acids (

).

Mechanism: Acid-catalyzed elimination proceeds via an

-

Critical Insight: The tert-butyl cation is a reactive electrophile. In the absence of scavengers (e.g., silanes, anisole), it can re-alkylate the peptide, particularly if Methionine or Tryptophan residues are present nearby. For Val-Leu, this risk is low unless the sequence is part of a larger peptide containing these sensitive residues.

Racemization Risks (The Valine Factor)

Valine is a

-

The Causality: Slow coupling rates

Activated carboxylate species exists longer -

Stability Implication: Boc-Val-Leu-OH itself is configurationally stable during storage. However, activation of Boc-Val-OH to couple with Leu (or activation of Boc-Val-Leu-OH for fragment condensation) presents a high risk of converting L-Val to D-Val.

Diketopiperazine (DKP) Formation

DKP formation is an intramolecular cyclization that cleaves the dipeptide from the resin or chain.

-

State: Boc-Val-Leu-OR (where R is ester/resin) is stable against DKP formation because the N-terminal amine is capped by Boc.

-

Trigger: Upon removal of the Boc group (e.g., 50% TFA), the liberated N-terminal amine can back-bite the C-terminal carbonyl.

-

Val-Leu Specifics: The conformational flexibility of Leucine facilitates the "turn" required for this cyclization, although the steric bulk of Valine slightly retards the nucleophilic attack compared to Glycine or Proline based dipeptides.

Visualization: Degradation & Reaction Pathways

The following diagram illustrates the competing pathways governing the stability of the Boc-Val-Leu species.

Figure 1: Mechanistic pathways affecting Boc-Val-Leu stability. Note that DKP formation requires prior removal of the Boc group, while racemization is a risk primarily during carboxylate activation.

Experimental Protocol: Self-Validating Stability Assay

To rigorously assess the stability of a Boc-Val-Leu batch, do not rely on simple purity checks. You must validate stereochemical integrity and resistance to spontaneous degradation.

Methodology: Chiral HPLC with Stress Testing

Objective: Quantify chemical degradation (hydrolysis) and stereochemical erosion (racemization) under storage conditions.

1. Baseline Characterization (The Control)

-

Column: Chiralpak IA or IC (immobilized polysaccharide), 4.6 x 250 mm.

-

Mobile Phase: Hexane:Ethanol:TFA (80:20:0.1) – TFA ensures protonation of the acid, preventing peak tailing.

-

Detection: UV at 210 nm (peptide bond) and 254 nm.

-

Standard: Inject pure L,L-Boc-Val-Leu and a spiked sample containing 1% D,L-Boc-Val-Leu (synthesized intentionally as a marker).

-

Validation Criteria: Resolution (

) between L,L and D,L peaks must be

2. Stress Testing Workflow Prepare three aliquots of the dipeptide (1 mg/mL in MeOH):

-

Sample A (Thermal): Incubate at 40°C for 48 hours.

-

Sample B (Hydrolytic): Add 1 eq. water, incubate at 25°C for 48 hours.

-

Sample C (Control): Store at -20°C.

3. Analysis & Interpretation Inject samples A, B, and C.

-

Loss of Area (Sample A vs C): Indicates thermal decomposition (likely decarboxylation or ester cleavage if protected).

-

New Peaks (Pre-Main Peak): Often indicates DKP formation (if amine was free) or hydrolysis fragments.

-

New Peaks (Post-Main Peak): typically indicates racemization (D-isomer elution varies by column).

Data Summary Table: Expected Stability Metrics

| Parameter | Condition | Stability Limit | Degradation Mechanism |

| Solid State | 25°C, Desiccated | > 2 Years | Negligible |

| Solution (MeOH) | 25°C, Neutral | > 2 Weeks | Solvolysis (Slow) |

| Solution (TFA) | 25°C, Neat | < 10 Minutes | Boc Removal (Quantitative) |

| Activation | DIC/HOBt, 0°C | High Risk | Racemization (via Oxazolone) |

Storage & Handling Directives

To maintain the "Self-Validating" integrity of your Boc-Val-Leu stock:

-

Moisture Barrier: Boc-Val-Leu is hygroscopic. Hydrolysis of the Boc group is slow but accelerated by moisture + trace acid. Store in a desiccator.

-

Temperature: Store at +4°C or -20°C. While chemically stable at room temperature, lower temperatures retard the kinetic rate of spontaneous racemization if trace impurities are present.

References

-

Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society.

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[][2][3] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society.

-

Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society. (DKP Formation Mechanism).[4]

-

Benoiton, N. L. (1983). Quantitation of racemization during peptide synthesis. The Peptides: Analysis, Synthesis, Biology. (Racemization of Valine).

-

Sigma-Aldrich. Boc-L-Val-OH Product Specification and Stability Data.

Sources

Methodological & Application

Solid-phase peptide synthesis (SPPS) coupling of Boc-Val to Leu-resin

Application Note: High-Efficiency Coupling of Boc-Val to Leu-Resin in Solid-Phase Peptide Synthesis (SPPS)

Abstract

The formation of the peptide bond between Valine (Val) and Leucine (Leu) presents a classic challenge in Solid-Phase Peptide Synthesis (SPPS) due to the

Introduction: The Steric Challenge

In Boc chemistry, the synthesis of the Val-Leu dipeptide motif requires careful consideration of steric factors.

-

The Valine Factor: Valine possesses a bulky isopropyl group attached directly to the

-carbon. This proximity to the reaction center (the -

The Leucine Factor: While Leucine is

-branched and less hindered at the N-terminus, the combination of a hydrophobic, resin-bound Leu and an incoming bulky Val can lead to local solvation issues, sometimes referred to as "micro-aggregation," even at the dipeptide stage.

Strategic Choice: We utilize the Boc/Bzl strategy . Unlike Fmoc chemistry, Boc synthesis relies on differential acid lability (TFA for temporary protection, HF for final cleavage). The robust nature of the Boc group allows for vigorous activation methods necessary to overcome Valine's steric hindrance.

Mechanism of Action

To ensure successful coupling, we must understand the three critical phases of the SPPS cycle.

Phase 1: Deprotection

The Boc group is removed using Trifluoroacetic Acid (TFA).[1][2][3] This exposes the terminal amine as a TFA salt (

-

Critical Note: Incomplete removal of the Boc group is rare, but incomplete removal of the TFA salt (neutralization) is a common failure point.

Phase 2: Neutralization

The amine salt is non-nucleophilic. It must be deprotonated using a base, typically Diisopropylethylamine (DIEA), to generate the free amine (

Phase 3: Activation & Coupling

We recommend HBTU/DIEA or DIC/HOBt for this specific coupling.

-

DIC/HOBt: Generates an OBt-active ester in situ. This reduces the risk of racemization (a concern with Valine) while maintaining high reactivity.

-

HBTU: A uronium salt that acts faster, often preferred for hindered amino acids, though care must be taken to avoid capping the resin with the guanidinium moiety if the activation is too slow (rare with excess reagent).

Visual Workflow: The Boc SPPS Cycle

Figure 1: The standard Boc SPPS cycle optimized for Val-Leu coupling. Note the critical decision point at the Kaiser Test.

Materials & Reagents

| Component | Specification | Purpose |

| Resin | Boc-Leu-PAM Resin (0.5–0.8 mmol/g) | Solid support. PAM linker is more stable to TFA than Merrifield. |

| Amino Acid | Boc-Val-OH (3.0 equivalents) | Incoming hindered amino acid. |

| Activator | HBTU (2.9 eq) or DIC (3.0 eq) | Carboxyl activation. |

| Additive | HOBt (anhydrous, 3.0 eq) | Suppresses racemization (essential for Val). |

| Base | DIEA (Diisopropylethylamine) | Neutralization and activation base. |

| Deprotection | 50% TFA in DCM | Removal of Boc group.[1] |

| Solvent | DMF (Dimethylformamide) | Primary reaction solvent (better solvation than DCM). |

| Monitor | Kaiser Test Kit | Qualitative detection of free amines.[4] |

Experimental Protocol

Pre-requisite: Ensure resin is swollen in DCM for at least 30 minutes prior to starting.

Step 1: Deprotection (Removal of Boc from Leu-Resin)

-

Drain the swelling solvent.

-

Add 50% TFA in DCM (approx. 10 mL per gram of resin).

-

Shake for 2 minutes (pre-wash to scavenge water/impurities). Drain.

-

Add fresh 50% TFA in DCM .

-

Shake for 20 minutes . Note: Do not exceed 30 mins to avoid linker cleavage.

-

Drain and wash resin with DCM (3 x 1 min) .

Step 2: Neutralization

-

Add 10% DIEA in DCM . Shake for 2 minutes . Drain.

-

Add fresh 10% DIEA in DCM . Shake for 5 minutes . Drain.

-

Wash with DCM (3 x 1 min) to remove excess base.

-

Wash with DMF (3 x 1 min) to prepare for coupling (DMF promotes better swelling for the coupling step).

Step 3: Activation & Coupling

Choice of Activation: For Valine, we prefer HBTU/DIEA due to its fast kinetics, but DIC/HOBt is a robust alternative if aggregation is suspected.

Protocol A: HBTU/DIEA (Fast, High Efficiency)

-

Dissolve Boc-Val-OH (3 eq) and HBTU (2.9 eq) in minimal DMF.

-

Add DIEA (6 eq) to the amino acid solution. Color change to yellow indicates activation.

-

Immediately add the activated solution to the resin.

-

Shake at room temperature for 60 minutes .

Protocol B: DIC/HOBt (Low Racemization Risk)

-

Dissolve Boc-Val-OH (3 eq) and HOBt (3 eq) in DMF.

-

Add DIC (3 eq) .

-

Stir for 5–10 minutes before adding to the resin (Pre-activation allows formation of the active ester).

-

Add mixture to resin.[3][5] Shake for 2 hours (Valine requires longer times with carbodiimides).

Step 4: Monitoring (The Kaiser Test)

-

Remove a small aliquot of resin beads (approx. 10-20 beads).

-

Wash beads thoroughly with Ethanol (to remove non-covalently bound reagents).

-

Add 2 drops each of Ninhydrin , Phenol , and KCN/Pyridine solutions.

-

Heat at 100°C for 2–5 minutes .

Interpretation:

-

Colorless/Yellow Beads: Coupling Complete (>99%). Proceed to wash.[2][3][5]

-

Blue Beads/Solution: Incomplete Coupling. DO NOT PROCEED. Perform a "Double Coupling."

Troubleshooting & Optimization

If the Kaiser test is positive (Blue) after the first coupling:

-

Double Coupling: Do not deprotect. Simply wash the resin with DMF and repeat Step 3 using fresh reagents (Boc-Val-OH + Activator).

-

Solvent Change: If using DMF, try a mixture of DMF/DCM (1:1) or adding 1% Triton X-100 to disrupt hydrogen bonding/aggregation.

-

Capping: If a second coupling fails (rare for a dipeptide but possible in difficult sequences), cap the unreacted amines with Acetic Anhydride/Pyridine to prevent the formation of deletion sequences.

Decision Tree: Handling Incomplete Coupling

Figure 2: Workflow for managing difficult couplings to ensure sequence purity.

References

-

Merrifield, R. B. (1963).[6] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

-

Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

-

Sigma-Aldrich. (2024). Kaiser Test Kit Protocol. Sigma-Aldrich Technical Bulletins. Link

-

Aapptec. (2024).[3][7][8] Guide to Solid Phase Peptide Synthesis: Standard Coupling Procedures. Aapptec Synthesis Guide. Link

-

Royal Society of Chemistry. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry. Link

Sources

- 1. chempep.com [chempep.com]

- 2. peptide.com [peptide.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. peptide.com [peptide.com]

- 6. peptide.com [peptide.com]

- 7. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bachem.com [bachem.com]

Technical Application Note: Precision Synthesis of C-Terminal Peptide Aldehydes (Boc-Val-Leu-CHO)

Abstract & Strategic Overview

Peptide aldehydes (peptidyl-H) represent a critical class of transition-state analogue inhibitors.[1] By mimicking the tetrahedral intermediate formed during peptide bond hydrolysis, they act as potent, reversible covalent inhibitors of serine and cysteine proteases (e.g., Calpains, Proteasomes, and SARS-CoV-2 Mpro).[1]

This guide details the synthesis of Boc-Val-Leu-CHO (Boc-Val-Leu-al), a core pharmacophore for calpain inhibition.[1] Unlike standard peptide synthesis, the challenge lies in generating the C-terminal aldehyde without inducing racemization at the leucine

We present two validated routes:

-

The Weinreb Amide Route (Method A): The industry "gold standard" for scalability and chemically defined reduction.

-

The Amino-Alcohol Oxidation Route (Method B): A mild, high-fidelity alternative utilizing Dess-Martin Periodinane (DMP), ideal for precious intermediates.[1]

Mechanism of Action & Rationale

The efficacy of Boc-Val-Leu-al relies on the electrophilicity of the aldehyde carbon.[1] Upon binding to the protease active site, the catalytic nucleophile (Cysteine-SH or Serine-OH) attacks the aldehyde carbonyl.[1] This forms a stable hemiacetal or thiohemiacetal adduct, mimicking the transition state of substrate hydrolysis and effectively locking the enzyme.

Visualization: Inhibition Mechanism

Figure 1: Mechanism of Cysteine Protease inhibition by peptide aldehydes.[1] The formation of the thiohemiacetal is the critical inhibitory step.

Synthetic Workflows

The starting material is Boc-Val-Leu-OH .[1] Direct reduction of the carboxylic acid is chemically non-viable due to lack of selectivity. Therefore, the acid must be activated and converted into a precursor that allows controlled reduction (Weinreb) or full reduction followed by re-oxidation (Alcohol).

Visualization: Synthetic Routes

Figure 2: Divergent synthetic pathways for Boc-Val-Leu-al synthesis. Method A is preferred for scale; Method B for sensitivity.

Method A: The Weinreb Amide Protocol (Standard)

This method utilizes the unique properties of the N-methoxy-N-methylamide.[1] Upon reaction with Lithium Aluminum Hydride (LiAlH

Step 1: Synthesis of Boc-Val-Leu-N(OMe)Me[1]

-

Reagents: Boc-Val-Leu-OH (1.0 eq), N,O-Dimethylhydroxylamine HCl (1.2 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM/DMF (4:1).[1]

-

Protocol:

-

Dissolve Boc-Val-Leu-OH in dry DCM/DMF under N

. Cool to 0°C.[1][2] -

Add DIPEA and HOBt.[1] Stir for 10 min to activate the acid.

-

Add EDC[1]·HCl and stir for another 15 min.

-

Add N,O-Dimethylhydroxylamine HCl.

-

Allow to warm to RT and stir overnight (12-16 h).

-

Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO

(remove unreacted acid), and Brine.[1] Dry over Na -

Yield: Typically >85%. Product is a stable oil/solid.[1]

-

Step 2: Reduction to Boc-Val-Leu-H

-

Reagents: Weinreb Amide (1.0 eq), LiAlH

(1.0 M in THF, 1.2 eq), Dry THF. -

Critical Control Point: Temperature must be maintained at 0°C. Do not use excess LiAlH

beyond 1.5 eq to avoid over-reduction. -

Protocol:

-

Dissolve the Weinreb amide in anhydrous THF under Argon/N

. Cool to 0°C in an ice bath. -

Add LiAlH

solution dropwise over 10 minutes. -

Stir at 0°C for 30–45 minutes. Monitor by TLC (the amide spot will disappear; a less polar aldehyde spot appears).

-

Quench (Fieser Method): Carefully add solid Na

SO -

Extraction: Extract with Et

O or EtOAc.[1] Wash with 1N HCl and Brine.[1] -

Purification: Flash chromatography (Hexane/EtOAc). Aldehydes are prone to hydrate formation; store under inert gas at -20°C.[1]

-

Method B: Amino-Alcohol Oxidation (Dess-Martin)[1]

This route is useful if the Weinreb amide formation is sluggish or if LiAlH

Step 1: Reduction to Boc-Val-Leu-ol

-

Reagents: Boc-Val-Leu-OH, Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), NaBH

.[1] -

Protocol:

-

Activate Boc-Val-Leu-OH with IBCF/NMM in THF at -15°C (Mixed Anhydride method).

-

Filter off the salt or add NaBH

(dissolved in water/methanol) directly to the anhydride solution at 0°C. -

Isolate the alcohol (Boc-Val-Leu-ol) via standard extraction.[1]

-

Step 2: Dess-Martin Oxidation[1]

-

Reagents: Boc-Val-Leu-ol (1.0 eq), Dess-Martin Periodinane (DMP) (1.2 eq), NaHCO

(excess), Wet DCM (DCM saturated with water accelerates the reaction).[1] -

Protocol:

Quality Control & Validation

Every batch must be validated. Peptide aldehydes are optically unstable (prone to racemization at the

| Parameter | Method | Acceptance Criteria | Notes |

| Identity | 1H NMR (CDCl | Distinct singlet/doublet at | Aldehyde proton is diagnostic.[1] Absence indicates over-reduction (alcohol) or oxidation (acid).[1] |

| Purity | RP-HPLC (C18) | >95% Area under curve.[1] | Aldehydes may exist as hydrates in aqueous mobile phases, leading to broad peaks.[1] |

| Chirality | Optical Rotation / Chiral HPLC | Comparison to standard or diastereomeric ratio check. | Racemization at Leu-C |

| Mass | LC-MS (ESI) | [M+H]+ or [M+H+H2O]+ | Aldehydes often fly as the hydrate (+18 mass units) in LC-MS.[1] |

References

-

Fehrentz, J. A., & Castro, B. (1983).[1] An Efficient Synthesis of Optically Active

-(t-Butoxycarbonylamino)-aldehydes from -

Dess, D. B., & Martin, J. C. (1983).[1][6] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[1][6] The Journal of Organic Chemistry, 48(22), 4155-4156.[1][6]

-

Sasaki, T., et al. (1990).[1] Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins.[1] Journal of Enzyme Inhibition, 3(3), 195-201.[1]

-

Douat, C., et al. (2000).[1] Synthesis of Peptide Aldehyde Libraries. Combinatorial Chemistry & High Throughput Screening, 3(3).

Sources

High-Fidelity Conversion of Boc-Val-Leu-OMe to Boc-Val-Leu-OH

Executive Summary

This Application Note details the optimized protocol for the saponification of Boc-Val-Leu-OMe (Boc-L-Valyl-L-Leucine methyl ester) to its free acid form, Boc-Val-Leu-OH .[1][2] While ester hydrolysis is a fundamental transformation, applying it to hydrophobic, Boc-protected peptides requires specific controls to prevent racemization of the C-terminal Leucine and premature cleavage of the acid-labile Boc group during workup.[1]

This guide utilizes a Lithium Hydroxide (LiOH) / THF / Water system.[1][2][3][4] This method is superior to traditional NaOH/MeOH protocols for hydrophobic peptides due to enhanced solubility profiles and milder basicity, which significantly mitigates stereochemical erosion.

Strategic Analysis: The "Why" Behind the Protocol

The Chemoselectivity Challenge

The transformation requires the cleavage of a methyl ester (base-labile) in the presence of a Boc carbamate (acid-labile, base-stable).[1]

-

Base Stability: The Boc group is stable to the saponification conditions (pH 12–13).[2]

-

Acid Lability: The critical risk occurs during the workup . To isolate the free acid, the solution must be acidified to pH ~2–3. Using strong mineral acids (e.g., 1M HCl) carries a risk of partial Boc deprotection.[2] Therefore, this protocol mandates the use of Potassium Bisulfate (KHSO₄) or Citric Acid , which provide a buffered, mild acidification suitable for Boc preservation.

Minimizing Racemization

Racemization at the C-terminal Leucine is the primary impurity risk.[1] It occurs via two main mechanisms under basic conditions:[1][3]

-

Direct Enolization: Proton abstraction at the

-carbon.[1][2] -

5(4H)-Oxazolone Formation: Cyclization of the peptide backbone.[1][2]

Mitigation Strategy:

-

LiOH vs. NaOH: Lithium ions coordinate less aggressively to the carbonyl oxygen than sodium, slightly reducing the acidity of the

-proton. -

Solvent System: THF/Water is used instead of MeOH/Water. Methanol can act as a nucleophile, potentially causing transesterification, and THF better solubilizes the hydrophobic Boc-Val-Leu sequence.[1]

-

Temperature Control: The reaction is initiated at 0°C to suppress the activation energy required for proton abstraction (racemization) while allowing hydrolysis to proceed.[2]

Materials & Equipment

Reagents Table

| Reagent | Grade | Role |

| Boc-Val-Leu-OMe | >98% Purity | Starting Material |

| Lithium Hydroxide Monohydrate (LiOH[1][2]·H₂O) | Reagent Grade | Hydrolysis Base |

| Tetrahydrofuran (THF) | HPLC Grade | Solvent (Organic) |

| Water (DI) | 18.2 MΩ | Solvent (Aqueous) |

| Potassium Bisulfate (KHSO₄) | Reagent Grade | Acidification (Workup) |

| Ethyl Acetate (EtOAc) | ACS Grade | Extraction Solvent |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent |

Equipment

Step-by-Step Experimental Protocol

Phase 1: Reaction Setup

-

Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of Boc-Val-Leu-OMe in THF.

-

Volume Guideline: Use approximately 10 mL THF per gram of peptide.

-

-

Temperature Equilibration: Place the flask in an ice-water bath (0°C) and stir for 10 minutes.

-

Base Preparation: Prepare a solution of 1.5 to 2.0 equivalents of LiOH·H₂O in water.[1][2][5][6]

Phase 2: Saponification[8][9]

-

Addition: Dropwise add the aqueous LiOH solution to the stirred peptide solution at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) naturally. Stir vigorously.

-

Monitoring: Monitor by TLC (System: EtOAc/Hexane 1:1 or CHCl₃/MeOH 9:1).

Phase 3: Workup & Isolation (CRITICAL)[1][2]

-

Solvent Removal: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the THF.

-

Washing (Optional): Wash the basic aqueous layer once with diethyl ether (removes unreacted ester or non-polar impurities).[2] Discard the organic (ether) layer.[2]

-

Acidification:

-

Extraction: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer 2x more with EtOAc.

-

Drying: Combine EtOAc extracts. Wash with Brine (1x).[1][2] Dry over anhydrous MgSO₄.

-

Concentration: Filter off the drying agent and evaporate the EtOAc under reduced pressure.

-

Final Product: The product usually isolates as a white foam or solid.[2] Dry under high vacuum overnight to remove trace solvent.[1][2]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Reaction | Steric hindrance of Val/Leu side chains.[1][2] | Increase LiOH to 3.0 eq. Warm slightly to 30°C (monitor racemization closely). |

| Precipitation during Reaction | Peptide insolubility in water.[1][2] | Increase THF ratio or add small amount of MeOH. |

| Emulsion during Extraction | Amphiphilic nature of peptide. | Saturate aqueous phase with NaCl (solid).[1][2] Filter through Celite if necessary.[1][2] |

| Loss of Boc Group | Acidification too aggressive. | Use 5% Citric Acid instead of KHSO₄. Ensure T < 5°C during acidification. |

| Product is Oily | Residual solvent.[1][2] | Triturate with cold Hexanes or Pentane to induce solidification.[1][2] |

Visualization

Reaction Mechanism (Saponification)

The following diagram illustrates the nucleophilic attack of the hydroxide ion on the ester carbonyl, followed by the elimination of methoxide.

Caption: Base-catalyzed hydrolysis mechanism proceeding via a tetrahedral intermediate to the carboxylate salt, followed by controlled acidification.[1][2][3]

Experimental Workflow

This flowchart maps the critical decision points and physical operations.

Caption: Operational workflow emphasizing the critical acidification step to ensure Boc preservation.[1][2]

Characterization & Quality Control

To validate the synthesis, the following analytical data should be obtained:

-

¹H NMR (DMSO-d₆ or CDCl₃):

-

Mass Spectrometry (ESI-MS):

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[2] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1][2] (Standard reference for Boc stability and cleavage conditions).

-

Kennan, A. J. (2022).[2][5] Basic Hydrolysis of Esters (Saponification). Master Organic Chemistry. Link

-

Sigma-Aldrich. (n.d.).[1][2][8][9] Boc Resin Cleavage Protocol. (Provides context on acid sensitivity of Boc groups). Link

-

ResearchGate. (2014).[1][2] A One-Pot Saponification–Coupling Sequence Suitable for C-Terminus Peptide Elongation Using Lithium Carboxylates. (Validates LiOH superiority for minimizing racemization). Link

-

Thieme Connect. (n.d.).[1][2][10] Saponification of Peptide Methyl Esters. (Discusses side reactions like racemization and hydantoin formation). Link

Sources

- 1. digital.csic.es [digital.csic.es]

- 2. Boc-Pro-D-Val-Leu-OH | C21H37N3O6 | CID 10646142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Boc-Val-OH-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 9. Boc-Phe-OH ≥99.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

Application Note: A Practical Guide to the Synthesis of Boc-Val-Leu-al, a Leupeptin Analogue

Authored by: A Senior Application Scientist

Introduction: The Significance of Peptide Aldehydes in Protease Inhibition

Leupeptin, a naturally occurring tripeptide aldehyde (Ac-Leu-Leu-Arg-al), is a potent reversible inhibitor of a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, and calpain.[1][2] Its biological activity is intrinsically linked to the electrophilic C-terminal aldehyde group, which forms a covalent hemiacetal adduct with the hydroxyl or thiol group of the active site serine or cysteine residue, respectively.[2] This mechanism of action has inspired the development of a plethora of synthetic leupeptin analogues for various research and therapeutic applications, including the prevention of protein degradation during purification and the investigation of protease-dependent pathological processes.[1][3]

This application note provides a comprehensive, step-by-step guide for the synthesis of Boc-Val-Leu-al, a dipeptide analogue of leupeptin. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminal valine residue allows for controlled peptide coupling and can be readily removed under acidic conditions for further peptide chain elongation if desired.[4][5] This particular analogue serves as an excellent model compound for researchers venturing into the synthesis of peptide aldehydes and as a valuable tool for inhibiting a range of proteases.

The synthetic strategy outlined herein is a solution-phase approach, which, while more labor-intensive than solid-phase synthesis, offers advantages in terms of scalability and the purification of intermediates.[6] The overall workflow involves the Boc protection of L-valine, the coupling of Boc-L-valine to L-leucinol, and the final selective oxidation of the resulting peptide alcohol to the desired peptide aldehyde.

A Foundational Three-Stage Synthetic Workflow

The synthesis of Boc-Val-Leu-al is accomplished through a logical three-stage process. This methodology ensures high purity of the intermediates and the final product.

Experimental Protocols

Stage 1: Synthesis of Boc-Val-Leu-ol (Peptide Alcohol Intermediate)

The first critical step is the formation of the peptide bond between Boc-protected L-valine and L-leucinol. This is achieved using a carbodiimide-mediated coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid of Boc-Val-OH, making it susceptible to nucleophilic attack by the amino group of L-leucinol.[7] The addition of 1-hydroxybenzotriazole (HOBt) is crucial as it reacts with the activated intermediate to form an active ester, which is less prone to racemization and other side reactions.[7]

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Boc-L-Valine (Boc-Val-OH) | ≥99% | Sigma-Aldrich |

| L-Leucinol (H-Leu-ol) | ≥98% | Sigma-Aldrich |

| EDC.HCl | Synthesis Grade | Sigma-Aldrich |

| HOBt | Synthesis Grade | Sigma-Aldrich |

| N,N-Diisopropylethylamine (DIPEA) | ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |

| Saturated aq. NaHCO₃ | Fisher Scientific | |

| 1 M aq. HCl | Fisher Scientific | |

| Brine | Fisher Scientific | |

| Anhydrous MgSO₄ | Fisher Scientific |

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Boc-L-Valine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Add EDC.HCl (1.1 eq) to the cooled solution and stir for 15 minutes.

-

Addition of Amino Alcohol: In a separate flask, dissolve L-Leucinol (1.0 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C.

-

pH Adjustment: Add DIPEA (2.5 eq) to the reaction mixture to maintain a basic pH, which is essential for the coupling reaction.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to yield Boc-Val-Leu-ol as a white solid.

Stage 2: Oxidation to Boc-Val-Leu-al

The conversion of the peptide alcohol to the peptide aldehyde is a delicate step that requires a mild and selective oxidizing agent to avoid over-oxidation to the carboxylic acid or cleavage of the peptide bond. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high selectivity for primary alcohols and mild reaction conditions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| Boc-Val-Leu-ol | From Stage 1 | |

| Dess-Martin Periodinane (DMP) | Synthesis Grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | Fisher Scientific | |

| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Fisher Scientific |

Step-by-Step Protocol:

-

Reaction Setup: Dissolve Boc-Val-Leu-ol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

-

Addition of Oxidant: Add Dess-Martin periodinane (1.5 eq) portion-wise to the solution at room temperature.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃ to reduce the remaining DMP.

-

Extraction: Stir the biphasic mixture vigorously for 30 minutes, then separate the layers. Extract the aqueous layer with DCM (2x).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of EtOAc in hexanes to afford Boc-Val-Leu-al as a colorless oil or a white solid.

Analytical Characterization of Boc-Val-Leu-al

Thorough characterization of the final product is imperative to confirm its identity and purity. A combination of HPLC, mass spectrometry, and NMR spectroscopy should be employed.

| Technique | Parameter | Expected Result |

| HPLC (C18 Column) | Purity | >95% |

| Retention Time | Dependent on gradient, but should be a sharp, single peak | |

| Mass Spec (ESI+) | [M+H]⁺ | Calculated: 315.23, Observed: m/z 315.2 |

| [M+Na]⁺ | Calculated: 337.21, Observed: m/z 337.2 | |

| ¹H NMR (CDCl₃) | Aldehyde Proton (CHO) | δ ~9.6 ppm (singlet or doublet) |

| Boc Protons ((CH₃)₃C) | δ ~1.4 ppm (singlet, 9H) | |

| Amide Protons (NH) | δ ~6.5-7.5 ppm (broad signals) | |

| ¹³C NMR (CDCl₃) | Aldehyde Carbonyl (CHO) | δ ~200-205 ppm |

| Boc Carbonyl (C=O) | δ ~155-157 ppm | |

| Peptide Carbonyl (C=O) | δ ~170-173 ppm |

Mechanism of Action: Covalent Inhibition

The aldehyde moiety of Boc-Val-Leu-al is the key to its inhibitory activity. It acts as a transition-state analogue, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by proteases.

Troubleshooting Guide

| Problem | Potential Cause | Suggested Solution |

| Low yield in peptide coupling | Incomplete activation of carboxylic acid | Ensure anhydrous conditions; use fresh EDC and HOBt. |

| Incorrect pH | Monitor and maintain a basic pH with DIPEA. | |

| Over-oxidation to carboxylic acid | Harsh oxidizing agent or prolonged reaction time | Use a mild oxidant like DMP; monitor the reaction closely by TLC. |

| Incomplete oxidation | Insufficient amount of oxidant | Use a slight excess of DMP (1.5 eq). |

| Broad peaks in HPLC | Aldehyde reactivity on the column | Use a well-maintained column; consider a different stationary phase if issues persist. |

| Formation of hydrates/hemiacetals | This is an inherent property; ensure consistent sample preparation. |

Safety Precautions

Standard laboratory safety practices should be followed at all times. This includes wearing personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood. Dess-Martin periodinane is a shock-sensitive and water-sensitive reagent and should be handled with care. Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

-

Benchchem. Boc-L-Valine: A Comprehensive Technical Guide for Advanced Research. [4]

-

Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-Phenylalanine. [5]

-

MedchemExpress. Boc-L-Leu-OH.

-

Chem-Impex. Boc-Leu-Leu-OH.

-

BOC Sciences. Amino Aldehydes.

- Sivanandaiah, K. M., et al. Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 27(3), 265-268 (1988).

-

Pieroni, O., et al. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3. Biopolymers, 41(2), 205-15 (1997). [8]

-

McConnell, R. M., et al. New leupeptin analogues: synthesis and inhibition data. Journal of Medicinal Chemistry, 25(6), 709-13 (1982). [3]

-

Master Organic Chemistry. Introduction to Peptide Synthesis. [9]

-

AG Scientific. 11 Applications for Leupeptin Hemisulfate. [1]

-

ACS Publications. Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry, 86(5), 4059–4067 (2021).

-

Sigma-Aldrich. Leupeptin. [2]

- Bodanszky, M. Principles of Peptide Synthesis. Springer-Verlag, 1993.

-

APExBIO. Leupeptin (Microbial) – Serine & Cysteine Protease Inhibitor.

-

Wikipedia. Peptide synthesis. [6]

-

ACS Publications. New leupeptin analogs: synthesis and inhibition data. Journal of Medicinal Chemistry, 25(6), 709-713 (1982).

-

Thermo Fisher Scientific. Peptide Design: Principles & Methods. [7]

-

YouTube. Peptide Synthesis with the Boc Protecting Group.

-

ACS Publications. Solid Phase Synthesis of C-Terminal Peptide Aldehydes. The Journal of Organic Chemistry, 61(21), 7380-7385 (1996).

-

NIH National Center for Biotechnology Information. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. ChemMedChem, 1(8), 856-860 (2006).

-

NIH National Center for Biotechnology Information. Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 42(48), 8479-8482 (2001).

-

NIH National Center for Biotechnology Information. HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 298, 3-34 (2005).

-

Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.

-

Biovera. HPLC Analysis Methods for Peptide Characterization.

-

YouTube. Structure Determination of Peptides by simple 2D NMR Spectroscopy.

-

Chromatography Forum. HPLC method development for aldehydes and ketones.

Sources

- 1. agscientific.com [agscientific.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. New leupeptin analogues: synthesis and inhibition data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Deprotection of Boc-Val-Leu-OMe using TFA vs HCl

Application Note & Protocol Guide

Topic: Strategic Deprotection of Boc-Val-Leu-OMe: A Comparative Analysis of Trifluoroacetic Acid (TFA) vs. Hydrochloric Acid (HCl) Methodologies

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Executive Summary: The Strategic Choice in Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, prized for its stability and predictable, acid-labile cleavage. However, the choice of acidic reagent for its removal is not trivial; it is a strategic decision that profoundly impacts reaction kinetics, work-up procedures, product isolation, and the physical form of the final amine salt. This guide provides an in-depth comparative analysis of two of the most common deprotection reagents—Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl)—using the model dipeptide, Boc-Val-Leu-OMe.

We will move beyond simple procedural lists to explore the underlying chemical principles, offering field-proven insights into why one method may be superior for a given objective. This document is structured to empower researchers to make informed decisions, optimize their workflows, and troubleshoot common challenges associated with each protocol.

Mechanistic Foundation of Acid-Catalyzed Boc Cleavage

The deprotection of a Boc-protected amine proceeds via a well-established acid-catalyzed E1 elimination mechanism. Understanding this pathway is critical to appreciating the role of the acid and the nature of the byproducts.[1][2][3]

-

Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by the acid (TFA or HCl). This initial step activates the Boc group, rendering the carbonyl carbon more electrophilic.

-

Fragmentation: The protonated intermediate is unstable and fragments. This cleavage is driven by the formation of a highly stable tertiary carbocation, the tert-butyl cation.

-

Carbamic Acid Decomposition: This fragmentation also yields a transient carbamic acid intermediate. Carbamic acids are inherently unstable and rapidly decompose, releasing carbon dioxide gas and the desired free amine.[3][4]

-

Salt Formation & Cation Quenching: The newly liberated amine is immediately protonated by the excess acid in the reaction medium, forming either a trifluoroacetate or a hydrochloride salt. Concurrently, the tert-butyl cation is quenched, typically by deprotonation to form gaseous isobutene.[2][4]

Caption: General Mechanism of Acid-Catalyzed Boc Deprotection.

Reagent Deep Dive: A Head-to-Head Comparison

The choice between TFA and HCl hinges on a balance of reaction efficiency, desired product form, and the chemical stability of the substrate.

Trifluoroacetic Acid (TFA)

TFA is a powerful, non-oxidizing acid that is highly effective for Boc removal. It is often used neat or as a concentrated solution (20-50%) in a non-reactive solvent like dichloromethane (DCM).[5][6]

-

Causality of Choice: TFA is selected for its speed and simplicity. Its high acidity ensures rapid and complete deprotection, often within 30-60 minutes at room temperature.[3] The reaction is homogenous, and its volatility simplifies initial removal post-reaction.

-

Field Insights & Drawbacks: While efficient, TFA presents challenges. Residual TFA is notoriously difficult to remove completely and can interfere with subsequent base-sensitive reactions.[7] Furthermore, the resulting trifluoroacetate salts are frequently oily or hygroscopic, making them difficult to handle, weigh accurately, and solidify.[5] This necessitates either proceeding directly with the crude oil or performing a salt exchange.

Hydrochloric Acid (HCl)

HCl is typically employed as a commercially available solution in an anhydrous organic solvent, most commonly 4M HCl in 1,4-dioxane.

-

Causality of Choice: The primary driver for choosing HCl is the physical nature of the product. The resulting hydrochloride salts of amino acids and peptides are very often well-defined, free-flowing crystalline solids.[5] This greatly simplifies isolation (via filtration) and subsequent handling. The conditions are generally considered milder than neat TFA, which can be advantageous for sensitive substrates.[6]

-

Field Insights & Drawbacks: The main operational challenge with this method is the solvent. 1,4-Dioxane is a suspected carcinogen with a high boiling point, making its complete removal from the product challenging.[5] Reactions may also be slower than with TFA, sometimes requiring several hours for completion.[5]

Data Presentation: Comparative Overview

| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) in Dioxane |

| Typical Reagent | Neat TFA or 20-50% TFA in DCM | 4M HCl in 1,4-Dioxane |

| Reaction Time | Fast (15-60 minutes) | Moderate (1-4 hours) |

| Temperature | 0°C to Room Temperature | Room Temperature (can be heated to ~50°C if slow)[6] |

| Product Form | Often an oil or hygroscopic solid (TFA salt)[5] | Typically a crystalline solid (HCl salt)[5] |

| Isolation Method | Evaporation, trituration with ether | Precipitation with ether followed by filtration |

| Work-up Complexity | Moderate; complete removal of residual acid is difficult[7] | Low; simple filtration and washing |

| Key Advantage | Speed and reaction simplicity | Ease of product isolation and handling |

| Key Disadvantage | Oily product, difficult to remove residual acid | Use of hazardous dioxane, potentially slower reaction |

Detailed Experimental Protocols